molecular formula C11H10BrNO4 B2929867 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid CAS No. 932843-98-6

2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid

Cat. No. B2929867
CAS RN: 932843-98-6
M. Wt: 300.108
InChI Key: UYFDYMXUGXYSHC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is a chemical compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 . It is used in biochemical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO4/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-4H,2,6H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Synthesis and Coupling to Liposomes

One notable application is the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes, a technique crucial for immunization strategies using synthetic peptides. These reagents include compounds with hydrophilic polyoxyethylene chains that improve conjugate accessibility and reduce intrinsic immunogenicity, potentially enhancing the efficacy of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Antioxidant Activity

Another area of application is in the isolation and characterization of naturally occurring bromophenols with potent antioxidant activities. These compounds, derived from marine algae, exhibit strong free radical scavenging activity, suggesting their potential in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011).

Molecular Characterization

The molecular characterization and analytical evaluation of environmental pollutants and their metabolites also employ derivatives of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid. For instance, studies on the bacterial metabolites of brominated nonionic surfactant residues have utilized chemical derivatization and degradation combined with mass spectrometry for structural elucidation, highlighting the compound's role in environmental chemistry and toxicology (Fujita, Campbell, Mong, & Reinhard, 2001).

Antimicrobial and Anti-inflammatory Research

Furthermore, the compound and its derivatives are explored for antimicrobial and anti-inflammatory properties. The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities exemplify the potential pharmaceutical applications of these compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Enhancing Chemotherapy Efficacy

Ethacrynic acid, a derivative, has been studied for its ability to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues, suggesting a potential role in improving cancer treatment outcomes (Nagourney, Messenger, Kern, & Weisenthal, 2008).

Future Directions

The future directions for the use and study of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid are not specified in the sources I found. Given its use in biochemical research , it may have potential applications in the development of new chemical reactions, synthetic methods, or biological studies.

properties

IUPAC Name

2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFDYMXUGXYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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